[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1394645-03-4
VCID: VC2882509
InChI: InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3
SMILES: CC1=CC=CC=C1C2=NC(=NO2)CO
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

CAS No.: 1394645-03-4

Cat. No.: VC2882509

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol - 1394645-03-4

Specification

CAS No. 1394645-03-4
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
Standard InChI InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3
Standard InChI Key YENXGBQLAINRCW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=NO2)CO
Canonical SMILES CC1=CC=CC=C1C2=NC(=NO2)CO

Introduction

Structural Characteristics and Physical Properties

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is characterized by a 1,2,4-oxadiazole core with a 2-methylphenyl substituent at the 5-position and a hydroxymethyl group at the 3-position. The molecular structure combines aromatic characteristics with hydrogen-bonding capabilities, making it potentially valuable in drug design. The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, with the specific arrangement defining it as a 1,2,4-oxadiazole isomer .

Table 1: Key Physical and Chemical Properties of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

PropertyValue
CAS Number1394645-03-4
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.2 g/mol
IUPAC Name[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
AppearancePowder
Storage TemperatureRoom Temperature
Standard InChIInChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3
InChI KeyYENXGBQLAINRCW-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1C2=NC(=NO2)CO
PubChem CID71756602

The physical appearance of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is described as a powder, and it is stable at room temperature for storage purposes . The compound's structure provides multiple sites for potential interactions with biological targets, particularly through its hydroxyl group, which can serve as both a hydrogen bond donor and acceptor.

Chemical Reactivity and Structural Analysis

The chemical reactivity of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol is largely determined by its functional groups. The hydroxymethyl moiety (-CH₂OH) at the 3-position of the oxadiazole ring represents a versatile functional handle for further chemical modifications through various reactions including oxidation, esterification, and substitution reactions.

StepReagentsConditionsExpected Yield
Amidoxime formation2-Methylbenzonitrile, NH₂OH·HCl, Et₃NMeOH, reflux, 6h75-85%
Acylation/CyclizationProtected hydroxymethyl acid, EDC·HCl, NaOAcEtOH, reflux, 3h60-70%
Deprotection (if needed)Appropriate deprotecting agentMild conditions70-80%

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, it is informative to compare it with structurally related compounds.

Comparison with Other Oxadiazole Derivatives

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol differs from other oxadiazole derivatives primarily in its specific substitution pattern. The combination of the 2-methylphenyl group at the 5-position and the hydroxymethyl group at the 3-position creates a unique electronic and steric profile.

Table 3: Comparison of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol with Related Compounds

CompoundMolecular WeightKey Structural DifferencesPotential Significance
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol190.2 g/mol2-methylphenyl at 5-position, hydroxymethyl at 3-positionBalance of lipophilicity and hydrophilicity
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol168.07 g/molTrifluoromethyl at 5-position instead of 2-methylphenylIncreased electronegativity, metabolic stability
[5-(2-Methylphenyl)-1,2-oxazol-3-yl]methanol189.21 g/mol1,2-oxazole core instead of 1,2,4-oxadiazoleDifferent electronic properties, hydrogen bonding patterns
5-Amino-alpha-(4-methylphenyl)-1,2,4-oxadiazole-3-methanol205.21 g/molAmino group at 5-position, 4-methylphenyl at alpha carbonAdditional hydrogen bonding capabilities

The presence of the methyl group at the ortho position of the phenyl ring in [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, as opposed to other positions, may introduce specific conformational constraints that could affect its biological activity and binding properties .

Isosteric Replacements

Future Research Directions

Based on the current understanding of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol and related compounds, several promising research directions can be identified.

Structure-Activity Relationship Studies

Systematic modification of the [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol scaffold could yield valuable insights into structure-activity relationships. Potential modifications include:

  • Variation of the position of the methyl group on the phenyl ring

  • Introduction of additional substituents on the phenyl ring

  • Modification of the hydroxymethyl group through esterification, etherification, or oxidation

  • Exploration of bioisosteric replacements for the 1,2,4-oxadiazole core

Biological Activity Screening

Comprehensive screening of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol against various biological targets would help establish its potential therapeutic applications. Based on the activities of related compounds, screening should focus on:

  • Anticancer activity against diverse cancer cell lines

  • Antimicrobial activity against bacteria, fungi, and viruses

  • Anti-inflammatory effects in appropriate model systems

  • Potential interactions with specific enzyme systems or receptors

Optimization of Synthesis Methods

Development of more efficient and sustainable synthetic routes for [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol would facilitate its further investigation and potential applications. Areas for improvement might include:

  • Exploration of green chemistry approaches

  • Development of one-pot synthesis methods

  • Application of flow chemistry techniques for scalable production

  • Investigation of catalyst systems to improve reaction efficiency and selectivity

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